Positional Impact on Suzuki Coupling Yield: 7-Substituted Boronic Acids Outperform Isomers
The yield of Suzuki cross-coupling reactions is highly dependent on the substitution pattern on the benzo[b]thiophene ring. Studies on the coupling of benzo[b]thiophene boronic acids with brominated dehydrophenylalanines demonstrate that boronic acids in the 7-position provide superior yields compared to other isomers [1]. The best yields were obtained when the boronic acid was in position 7 of the benzo[b]thiophene and with the E isomer of the brominated dehydrophenylalanine [1].
| Evidence Dimension | Suzuki Coupling Reaction Yield |
|---|---|
| Target Compound Data | Not directly quantified for this specific compound, but inferred from class data: 7-substituted benzo[b]thiophene boronic acids yield better results. |
| Comparator Or Baseline | Other positional isomers of benzo[b]thiophene boronic acid (e.g., 2-, 3-, 5-, 6-substituted). |
| Quantified Difference | The best yields were obtained when the boronic acid was in position 7 [1]. Overall yields for benzo[b]thiophene boronic acids range from 40-80% [2]. |
| Conditions | Pd(PPh3)4 or PdCl2(PPh3)2 catalyst, Na2CO3 or NaHCO3 base, DME/H2O solvent, 90°C. |
Why This Matters
Procuring a 7-substituted boronic acid, like 7-Chlorobenzo[b]thiophene-2-boronic acid, can significantly increase reaction yield and reduce costly re-synthesis in multi-step drug discovery workflows.
- [1] Silva, N. O., et al. (2002). Synthesis of pure stereoisomers of benzo[b]thienyl dehydrophenylalanines by Suzuki cross-coupling. Preliminary studies of antimicrobial activity. Retrieved from bibliotecadigital.ipb.pt View Source
- [2] Silva, N. O., et al. (2002). Synthesis using Suzuki cross couplings of sulfur analogues of dehydrotryptophan with a definite stereochemistry. Retrieved from repositorium.uminho.pt View Source
